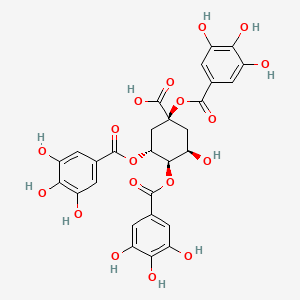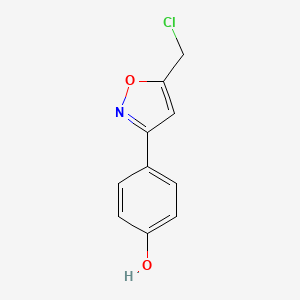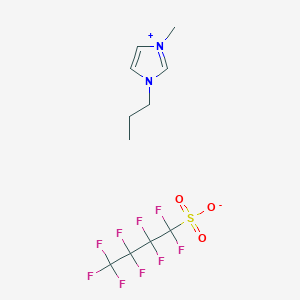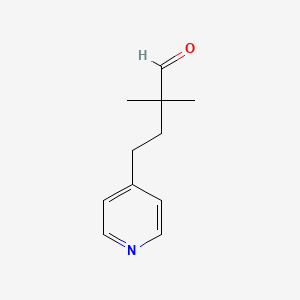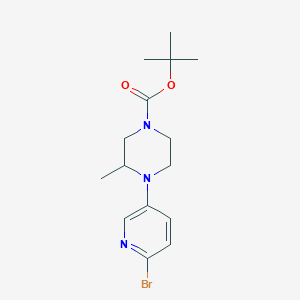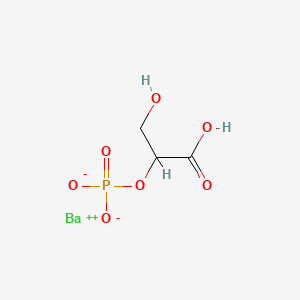
D-2-Phosphoglyceric acid barium salt 1-hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a substrate for the assay of 3-phosphoglyceric acid mutase and enolase . This compound is commonly used in biochemical research and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-2-Phosphoglyceric acid barium salt 1-hydrate typically involves the reaction of D-2-Phosphoglyceric acid with barium hydroxide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The product is then purified through crystallization and drying processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The compound is produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
D-2-Phosphoglyceric acid barium salt 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The barium ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and metal salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoglycerate derivatives, while reduction reactions may produce glyceric acid derivatives .
Aplicaciones Científicas De Investigación
D-2-Phosphoglyceric acid barium salt 1-hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Serves as a substrate for enzymes like 3-phosphoglyceric acid mutase and enolase, which are involved in metabolic pathways.
Medicine: Utilized in biochemical studies related to metabolic disorders and enzyme functions.
Industry: Employed in the production of biochemical reagents and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of D-2-Phosphoglyceric acid barium salt 1-hydrate involves its role as a substrate for specific enzymes. For instance, it is converted by 3-phosphoglyceric acid mutase into 2-phosphoglycerate, which is then converted by enolase into phosphoenolpyruvate. These reactions are part of the glycolysis and gluconeogenesis pathways, which are crucial for cellular energy production .
Comparación Con Compuestos Similares
Similar Compounds
- D-2-Phosphoglyceric acid sodium salt hydrate
- D-3-Phosphoglyceric acid disodium salt
- L-2-Phosphoglyceric acid disodium salt hydrate
Uniqueness
D-2-Phosphoglyceric acid barium salt 1-hydrate is unique due to its specific interaction with barium ions, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in certain biochemical assays where barium’s properties are advantageous .
Propiedades
Número CAS |
53823-72-6 |
|---|---|
Fórmula molecular |
C3H5BaO7P |
Peso molecular |
321.37 g/mol |
Nombre IUPAC |
barium(2+);(1-carboxy-2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C3H7O7P.Ba/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |
Clave InChI |
VDCXVAFBCOMLAH-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)O)OP(=O)([O-])[O-])O.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


